molecular formula C10H11BrClN B2572518 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197055-67-5

7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No. B2572518
M. Wt: 260.56
InChI Key: FIAOSYYBNMXBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride” is a chemical compound with the CAS Number: 1694042-51-7 . It has a molecular weight of 224.1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Studies

Compounds like 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride are often synthesized to study their structural properties and reactivity. For example, the synthesis and facile rearrangement of bromomethylene-cyclopropane adducts have been reported, highlighting the interesting behavior of these compounds under different conditions (Donskaya & Lukovskii, 1991).

Applications in Organic Synthesis

These compounds serve as valuable intermediates in organic synthesis. Their unique structures enable the formation of various complex molecules. For instance, the intramolecular cycloaddition of ynamides with conjugated enynes leads to substituted indolines, which can be further oxidized to indoles, demonstrating the utility of these compounds in synthesizing heterocyclic structures (Dunetz & Danheiser, 2005).

Biological Activity Studies

Some studies focus on the biological activities of these compounds. For example, bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications (Boztaş et al., 2019).

Chemoselectivity in Reactions

The chemoselectivity of these compounds in reactions has also been explored. For example, the synthesis of 2,6-diarylspiro[cyclohexane-1,3'-indoline]-2',4-diones via double Michael additions demonstrates the high chemoselectivity and efficiency of these reactions (Li, Li, & Yang, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10;/h1-3,12H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAOSYYBNMXBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.